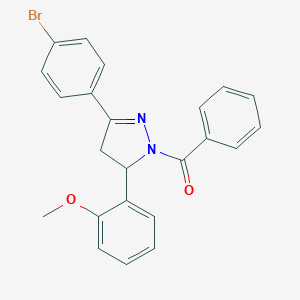

(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C23H19BrN2O2 and its molecular weight is 435.3g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimalarial Activity

TCMDC-125622 has been identified for its potential in treating malaria. The compound’s structure, featuring a quinazolinedione core, is similar to TCMDC-125133, which exhibits promising antimalarial activity and low toxicity . This suggests that TCMDC-125622 could also be effective against Plasmodium falciparum , the parasite responsible for the most lethal form of malaria.

Anti-Proliferative Activity

The related compound TCMDC-125133 has shown anti-proliferative activity against the MCF-7 cell line, which is a model for breast cancer . By extension, TCMDC-125622 may also possess anti-cancer properties, potentially inhibiting the growth of cancer cells.

Allosteric Modulation

TCMDC-125622 could serve as an allosteric modulator. Similar compounds, like TCMDC-124506, have been reported to bind selectively to the allosteric site of enzymes, such as the Prolyl tRNA Synthetase in Plasmodium falciparum . This indicates a possible application of TCMDC-125622 in modulating enzyme activity for therapeutic purposes.

Drug Synthesis

The synthesis process of related quinazolinedione compounds has been optimized using low-cost goods and greener alternatives . TCMDC-125622 could be synthesized through similar methods, contributing to more sustainable pharmaceutical manufacturing practices.

Mécanisme D'action

Target of Action

TCMDC-125622, also known as (3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone or [5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone, has been identified to target two key enzymes in the malaria parasite Plasmodium falciparum: PfCLK3 and PfAsnRS . PfCLK3 is a cyclin-dependent-like protein kinase, and PfAsnRS is a cytoplasmic asparaginyl-tRNA synthetase . Both enzymes play crucial roles in the parasite’s protein synthesis and RNA processing .

Mode of Action

TCMDC-125622 interacts with its targets in a unique way. For PfAsnRS, it employs a “reaction hijacking” mechanism . The compound acts as a pro-inhibitor, undergoing enzyme-mediated production of an Asn-TCMDC-125622 adduct that inhibits PfAsnRS . This results in the inhibition of protein translation and activation of the amino acid starvation response in the parasite . For PfCLK3, the compound acts as a reversible inhibitor .

Biochemical Pathways

The inhibition of PfAsnRS and PfCLK3 by TCMDC-125622 affects the parasite’s protein synthesis and RNA processing pathways . These enzymes are part of the parasite’s translational machinery, which is vital for its survival and proliferation . The disruption of these pathways leads to the death of the parasite.

Pharmacokinetics

The compound’s potent activity against parasite cultures and low mammalian cell toxicity suggest favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of TCMDC-125622’s action is the effective killing of the malaria parasite. By inhibiting key enzymes involved in protein synthesis and RNA processing, the compound disrupts essential biological processes, leading to the death of the parasite .

Propriétés

IUPAC Name |

[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN2O2/c1-28-22-10-6-5-9-19(22)21-15-20(16-11-13-18(24)14-12-16)25-26(21)23(27)17-7-3-2-4-8-17/h2-14,21H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGKPEUBZRMLNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-tert-butylphenyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B381073.png)

![4-[4-(difluoromethoxy)benzylidene]-2-[4-(isopentyloxy)phenyl]-1,3-oxazol-5(4H)-one](/img/structure/B381074.png)

![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(3-methylbutoxy)phenyl]-1,3-oxazol-5-one](/img/structure/B381076.png)

![2-[(3-allyl-5-[1,1'-biphenyl]-4-yl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B381077.png)

![Ethyl 4-(3,4-dimethylphenyl)-2-({[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B381079.png)

![5-{[4-(4-Fluorophenyl)-1-phthalazinyl]oxy}-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B381082.png)

![2-(2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B381085.png)

![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381086.png)

![Dimethyl 5-[2,5-dimethyl-3-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]pyrrol-1-yl]benzene-1,3-dicarboxylate](/img/structure/B381087.png)

![1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B381088.png)

![7-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B381090.png)

![ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B381091.png)

![Ethyl 4-(4-fluorophenyl)-2-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B381093.png)

![2-{[5-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B381096.png)